molecular formula C27H19FN4O4S B11644836 4-[(Z)-(2-benzyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate

4-[(Z)-(2-benzyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate

Cat. No.: B11644836
M. Wt: 514.5 g/mol
InChI Key: UHTWBRDVNZYVLQ-ATASTKJTSA-N
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Description

4-{[(6Z)-2-Benzyl-5-imino-7-oxo-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl}-2-methoxyphenyl 4-fluorobenzoate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

The synthesis of 4-{[(6Z)-2-Benzyl-5-imino-7-oxo-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl}-2-methoxyphenyl 4-fluorobenzoate can be achieved through a multi-step process involving the reaction of [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one with aromatic aldehydes and other reagents. One efficient method involves a three-component reaction using acidic ionic liquid catalysts in ethylene glycol as a green solvent. This method offers several advantages, including short reaction times, good yields, and simple purification techniques .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxyphenyl groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{[(6Z)-2-Benzyl-5-imino-7-oxo-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl}-2-methoxyphenyl 4-fluorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial and cancer cell proliferation by disrupting the DNA replication process. The presence of the toxophoric N–C–S moiety in the thiadiazolo[3,2-a]pyrimidine core is believed to play a crucial role in its biological activities .

Comparison with Similar Compounds

Similar compounds to 4-{[(6Z)-2-Benzyl-5-imino-7-oxo-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl}-2-methoxyphenyl 4-fluorobenzoate include:

These compounds share a similar thiadiazolo[3,2-a]pyrimidine core but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of 4-{[(6Z)-2-Benzyl-5-imino-7-oxo-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl}-2-methoxyphenyl 4-fluorobenzoate lies in its specific combination of substituents, which may confer distinct properties and activities.

Properties

Molecular Formula

C27H19FN4O4S

Molecular Weight

514.5 g/mol

IUPAC Name

[4-[(Z)-(2-benzyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-2-methoxyphenyl] 4-fluorobenzoate

InChI

InChI=1S/C27H19FN4O4S/c1-35-22-14-17(7-12-21(22)36-26(34)18-8-10-19(28)11-9-18)13-20-24(29)32-27(30-25(20)33)37-23(31-32)15-16-5-3-2-4-6-16/h2-14,29H,15H2,1H3/b20-13-,29-24?

InChI Key

UHTWBRDVNZYVLQ-ATASTKJTSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)CC4=CC=CC=C4)OC(=O)C5=CC=C(C=C5)F

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)CC4=CC=CC=C4)OC(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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